molecular formula C10H6Cl2FNO2S2 B10919911 N-(2,3-Dichlorophenyl)-5-fluorothiophene-2-sulfonamide

N-(2,3-Dichlorophenyl)-5-fluorothiophene-2-sulfonamide

Cat. No.: B10919911
M. Wt: 326.2 g/mol
InChI Key: DWRZABUMIVSNSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(2,3-Dichlorophenyl)-5-fluoro-2-thiophenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their significant biological and medicinal applications, including antibacterial, diuretic, and hypoglycemic activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,3-Dichlorophenyl)-5-fluoro-2-thiophenesulfonamide typically involves the reaction of 2,3-dichloroaniline with 5-fluoro-2-thiophenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of N2-(2,3-Dichlorophenyl)-5-fluoro-2-thiophenesulfonamide can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,3-Dichlorophenyl)-5-fluoro-2-thiophenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~2~-(2,3-Dichlorophenyl)-5-fluoro-2-thiophenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes involved in disease pathways.

    Medicine: Explored for its antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N2-(2,3-Dichlorophenyl)-5-fluoro-2-thiophenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby disrupting the biochemical pathway it regulates. This inhibition can lead to the suppression of bacterial growth or the modulation of other biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(2,3-Dichlorophenyl)-5-fluoro-2-thiophenesulfonamide is unique due to the presence of both dichlorophenyl and fluorothiophene groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C10H6Cl2FNO2S2

Molecular Weight

326.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-5-fluorothiophene-2-sulfonamide

InChI

InChI=1S/C10H6Cl2FNO2S2/c11-6-2-1-3-7(10(6)12)14-18(15,16)9-5-4-8(13)17-9/h1-5,14H

InChI Key

DWRZABUMIVSNSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NS(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.